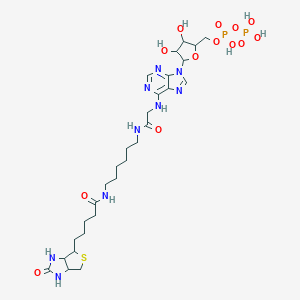

Biotinyl-adenoside diphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Biotinyl-adenoside diphosphate (ADP) is a molecule that plays a crucial role in various biological processes. It is a coenzyme that is involved in the metabolism of carbohydrates, fats, and proteins. Biotinyl-ADP is also involved in the synthesis of fatty acids, gluconeogenesis, and the citric acid cycle.

Mécanisme D'action

Biotinyl-Biotinyl-adenoside diphosphate acts as a coenzyme for biotin-dependent enzymes. Biotin-dependent enzymes catalyze carboxylation, decarboxylation, and transcarboxylation reactions. Biotinyl-Biotinyl-adenoside diphosphate is involved in the transfer of carbon dioxide from one molecule to another. Biotinyl-Biotinyl-adenoside diphosphate is also involved in the transfer of carboxyl groups between molecules.

Effets Biochimiques Et Physiologiques

Biotinyl-Biotinyl-adenoside diphosphate plays a crucial role in various biochemical and physiological processes. It is involved in the metabolism of carbohydrates, fats, and proteins. Biotinyl-Biotinyl-adenoside diphosphate is also involved in the synthesis of fatty acids, gluconeogenesis, and the citric acid cycle. Biotinyl-Biotinyl-adenoside diphosphate deficiency can lead to various health problems such as skin rash, hair loss, and neurological symptoms.

Avantages Et Limitations Des Expériences En Laboratoire

Biotinyl-Biotinyl-adenoside diphosphate is a useful tool in scientific research. It is used as a substrate for various enzymes involved in biotin metabolism. Biotinyl-Biotinyl-adenoside diphosphate is also used in the synthesis of biotinylated nucleotides, which are used in various applications such as nucleic acid labeling, protein-DNA interaction studies, and DNA sequencing. However, biotinyl-Biotinyl-adenoside diphosphate has some limitations in lab experiments. It is an expensive molecule and requires specialized equipment for synthesis.

Orientations Futures

There are many future directions for the research of biotinyl-Biotinyl-adenoside diphosphate. One direction is the study of the mechanism of action of biotin-dependent enzymes. Another direction is the development of new methods for the synthesis of biotinyl-Biotinyl-adenoside diphosphate. Biotinyl-Biotinyl-adenoside diphosphate can also be used in the development of new tools for the study of nucleic acid-protein interactions. The study of biotinyl-Biotinyl-adenoside diphosphate can also lead to the development of new therapies for biotin deficiency.

Méthodes De Synthèse

Biotinyl-Biotinyl-adenoside diphosphate is synthesized by the condensation of biotinyl-AMP and ATP. Biotinyl-AMP is synthesized from biotin and ATP by biotinyl-AMP synthase. The reaction between biotinyl-AMP and ATP is catalyzed by biotinyl-Biotinyl-adenoside diphosphate synthase. The synthesis of biotinyl-Biotinyl-adenoside diphosphate is an ATP-dependent reaction.

Applications De Recherche Scientifique

Biotinyl-Biotinyl-adenoside diphosphate is widely used in scientific research. It is used as a substrate for various enzymes involved in biotin metabolism. Biotinyl-Biotinyl-adenoside diphosphate is also used as a tool to study the mechanism of action of biotin-dependent enzymes. Biotinyl-Biotinyl-adenoside diphosphate is used in the synthesis of biotinylated nucleotides, which are used in various applications such as nucleic acid labeling, protein-DNA interaction studies, and DNA sequencing.

Propriétés

Numéro CAS |

100844-62-0 |

|---|---|

Nom du produit |

Biotinyl-adenoside diphosphate |

Formule moléculaire |

C28H45N9O13P2S |

Poids moléculaire |

809.7 g/mol |

Nom IUPAC |

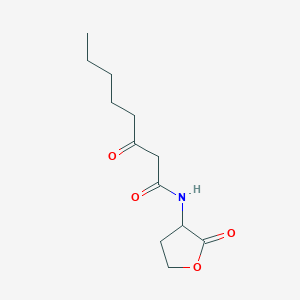

[3,4-dihydroxy-5-[6-[[2-oxo-2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexylamino]ethyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C28H45N9O13P2S/c38-19(8-4-3-7-18-21-16(13-53-18)35-28(42)36-21)29-9-5-1-2-6-10-30-20(39)11-31-25-22-26(33-14-32-25)37(15-34-22)27-24(41)23(40)17(49-27)12-48-52(46,47)50-51(43,44)45/h14-18,21,23-24,27,40-41H,1-13H2,(H,29,38)(H,30,39)(H,46,47)(H,31,32,33)(H2,35,36,42)(H2,43,44,45) |

Clé InChI |

DMZDLCTXFPJCIZ-UHFFFAOYSA-N |

SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)COP(=O)(O)OP(=O)(O)O)O)O)NC(=O)N2 |

SMILES canonique |

C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)COP(=O)(O)OP(=O)(O)O)O)O)NC(=O)N2 |

Synonymes |

iotinyl-adenoside diphosphate biotinyl-ADP |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.